Thiazesim hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Thiazesim Hydrochloride involves the reaction of 2-aminobenzophenone with 2-chloro-N,N-dimethylethylamine to form the intermediate compound. This intermediate is then cyclized to produce Thiazesim, which is subsequently converted to its hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The hydrochloride salt is typically crystallized from acetonitrile, with a melting point of 222-224°C .

Analyse Chemischer Reaktionen

Reaktionstypen: Thiazesimhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Thiazesim kann zu Sulfoxiden und Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können Thiazesim in seine entsprechenden Amin-Derivate umwandeln.

Substitution: Thiazesim kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Dimethylaminoethyl-Gruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Zu den gängigen Oxidationsmitteln gehören Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Nucleophile wie Natriummethoxid und Kalium-tert-butoxid werden eingesetzt.

Hauptprodukte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Amin-Derivate.

Substitution: Verschiedene substituierte Benzothiazepin-Derivate.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Antidepressant Activity

Thiazesim hydrochloride has been studied as an antidepressant agent. Research indicates that it may exert its effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. A clinical trial published in the British Journal of Psychiatry highlighted its potential efficacy in treating depressive disorders, demonstrating significant improvements in patient outcomes compared to control groups .

2. Antidiabetic Properties

Recent studies have shown that thiazepine derivatives, including this compound, exhibit antidiabetic effects. In animal models, specific derivatives were found to lower blood glucose levels significantly when administered at varying doses. For instance, a study reported that one derivative reduced glucose levels from 379.34 mg/dL to 205.31 mg/dL over a 21-day period .

3. Antitumor Activity

this compound and its analogs have also been evaluated for anticancer properties. Research indicates that thiazole-containing compounds can inhibit the proliferation of various cancer cell lines, including breast and prostate cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Clinical Trials on Antidepressant Effects

A notable clinical trial investigated the efficacy of this compound in patients diagnosed with major depressive disorder. The study involved a randomized controlled design where participants received either this compound or a placebo over an eight-week period. Results indicated that those treated with thiazesim showed significant reductions in depression scores compared to controls .

Animal Studies on Antidiabetic Activity

In an animal model assessing the antidiabetic effects of thiazesim derivatives, researchers administered various doses over four weeks. The results demonstrated a dose-dependent decrease in blood glucose levels, with some compounds achieving reductions comparable to standard antidiabetic medications like glibenclamide .

Antitumor Efficacy Assessment

A series of experiments evaluated the cytotoxic effects of this compound on multiple cancer cell lines. The findings revealed that certain derivatives had IC50 values indicating potent antiproliferative activity against breast cancer cells, outperforming established chemotherapeutic agents .

Wirkmechanismus

Thiazesim Hydrochloride exerts its antidepressant effects by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating depressive symptoms . The compound targets specific receptors in the brain, modulating the activity of neural pathways involved in mood regulation .

Vergleich Mit ähnlichen Verbindungen

Thiazesimhydrochlorid ist mit anderen trizyklischen Antidepressiva wie Imipramin und Amitriptylin verwandt. Es ist in seiner chemischen Struktur einzigartig, da es einen Benzothiazepinring anstelle der typischen trizyklischen Struktur enthält . Dieser strukturelle Unterschied trägt zu seinem unterschiedlichen pharmakologischen Profil und seinen therapeutischen Wirkungen bei .

Ähnliche Verbindungen:

- Imipramin

- Amitriptylin

- Diltiazem

- Tofenacin

Thiazesimhydrochlorid zeichnet sich durch seine einzigartige Benzothiazepin-Struktur aus, die im Vergleich zu traditionellen trizyklischen Antidepressiva unterschiedliche therapeutische Vorteile bietet .

Biologische Aktivität

Thiazesim hydrochloride is a derivative of the benzothiazepine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, synthesis, and various biological effects of this compound, supported by relevant studies and data.

1. Overview of Benzothiazepines

Benzothiazepines are a class of heterocyclic compounds characterized by a fused benzene and thiazepine ring. Thiazesim, as a member of this family, exhibits various therapeutic potentials, including:

- Antihypertensive effects

- Antidepressant properties

- Antiviral activity

- Antimicrobial effects

The first clinically used compound from this class was diltiazem, followed by others like clentiazem, which further established the therapeutic relevance of benzothiazepines in cardiovascular and central nervous system disorders .

2. Synthesis of this compound

This compound can be synthesized through several methods involving the reaction of 2-aminothiophenol with α,β-unsaturated acyl compounds. Recent advancements have focused on enantioselective synthesis techniques that enhance yield and purity .

Synthesis Reaction Overview:

- Starting Materials: 2-aminothiophenol and α,β-unsaturated acyl compounds

- Catalysts: Takemoto’s catalyst for regioselectivity

- Yield: Up to 97% with high enantiomeric excess .

3.1 Antidiabetic Activity

This compound has shown promising results as an α-glucosidase inhibitor. A study reported that derivatives exhibited IC50 values ranging from 2.62 μM to 10.11 μM, significantly lower than the standard drug acarbose (IC50 = 37.38 μM). The most potent derivatives were further evaluated for their ability to lower blood glucose levels in vivo .

| Compound | IC50 (μM) | Blood Glucose Reduction (mg/dL) |

|---|---|---|

| 2B | 2.62 | 104.15 ± 3.99 |

| 3B | 3.63 | 105.32 ± 4.09 |

| Acarbose | 37.38 | N/A |

3.2 Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. In vitro studies indicated its efficacy comparable to standard antibiotics .

4. Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- A study published in Der Pharma Chemica reported that novel derivatives exhibited anti-HIV activity with EC50 values comparable to existing antiretroviral drugs .

- Another research indicated that thiazesim derivatives showed antiangiogenic properties, inhibiting capillary proliferation effectively .

5. Conclusion

This compound represents a promising compound within the benzothiazepine class, showcasing a range of biological activities that warrant further investigation. Its potential as an antidiabetic agent and its antimicrobial properties make it a valuable candidate for future drug development.

Eigenschaften

CAS-Nummer |

3122-01-8 |

|---|---|

Molekularformel |

C19H23ClN2OS |

Molekulargewicht |

362.9 g/mol |

IUPAC-Name |

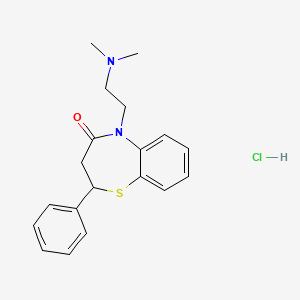

5-[2-(dimethylamino)ethyl]-2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride |

InChI |

InChI=1S/C19H22N2OS.ClH/c1-20(2)12-13-21-16-10-6-7-11-17(16)23-18(14-19(21)22)15-8-4-3-5-9-15;/h3-11,18H,12-14H2,1-2H3;1H |

InChI-Schlüssel |

IUZXQGCIJLIGLS-UHFFFAOYSA-N |

SMILES |

CN(C)CCN1C(=O)CC(SC2=CC=CC=C21)C3=CC=CC=C3.Cl |

Kanonische SMILES |

CN(C)CCN1C(=O)CC(SC2=CC=CC=C21)C3=CC=CC=C3.Cl |

Aussehen |

Solid powder |

Key on ui other cas no. |

3122-01-8 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

5845-26-1 (Parent) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

SQ 10,496 thiazesim thiazesim monohydrochloride thiazesim monohydrochloride, (+)-isomer thiazesim monohydrochloride, (+-)-isomer thiazesim monohydrochloride, (-)-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.